Cas no 99-21-8 (N-(4-Amino-5-methoxy-2-methylphenyl)benzamide)
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,N-(4-amino-5-methoxy-2-methylphenyl)-
- Fast Violet B
- FAST VIOLET B BASE
- N-(4-amino-5-methoxy-2-methylphenyl)benzamide
- 2-amino-4-methyl-5-benzoylamino-anisol
- 2-methoxy-4-benzoylamino-5-methyl-aniline
- 2-methoxy-5-methyl-4-benzoylaminoaniline
- 4-Amino-5-methoxy-2-methylphenylbenzamide
- 5-Methoxy-2-methyl-N1-benzoyl-p-phenylendiamin
- Benzamide,N-(4-amino-5-methoxy-2-methylphenyl)
- Benzoesaeure-(4-amino-5-methoxy-2-methyl-anilid)
- benzoic acid-(4-amino-5-methoxy-2-methyl-anilide)
- 4-benzoylamino-2-methoxy-5-methylaniline
- 4-Benzoylamino-2-methoxy-5-methylbenzeneamine
- N-(2-METHYL-5-METHOXY-4-AMINOPHENYL)BENZAMIDE
- SCHEMBL131762
- DTXSID8059188
- SY345304
- Oprea1_401507
- UNII-6W37LKR3X8
- 99-21-8
- Fast Violet B, Dye content 85 %
- VENDXQNWODZJGB-UHFFFAOYSA-N
- 4'-Amino-5'-methoxy-2'-methylbenzanilide
- BS-18028
- 6W37LKR3X8
- N-(4-Amino-5-methoxy-2-methylphenyl)benzamide #
- NS00021414
- SDCCGMLS-0066235.P001
- CS-0153113
- Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)-
- FT-0629196
- SR-01000636089-1
- CCG-46388
- MFCD00064435
- W-100048
- EINECS 202-740-1
- AKOS015969281
- DTXCID3049097
- DB-026694
- N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
-
- MDL: MFCD00064435
- Inchi: 1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)
- InChI Key: VENDXQNWODZJGB-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(C)=C(C=1)NC(C1C=CC=CC=1)=O)N
Computed Properties
- Exact Mass: 256.12100
- Monoisotopic Mass: 256.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Melting Point: 185-188°C
- PSA: 64.35000
- LogP: 3.49230
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR985-50mg |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 98% | 50mg |
246.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR985-1g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 98% | 1g |
2159.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR985-250mg |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 98% | 250mg |
935CNY | 2021-05-07 | |
| Alichem | A019113455-1g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 95% | 1g |
$316.80 | 2023-08-31 | |
| Alichem | A019113455-5g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 95% | 5g |
$1008.00 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N301012-1g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 95% | 1g |
¥1766.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N301012-5g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 95% | 5g |
¥6117.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YR985-200mg |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 98% | 200mg |
617.0CNY | 2021-07-15 | |
| TRC | N285800-1g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 1g |
$ 50.00 | 2022-06-03 | ||
| TRC | N285800-5g |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide |
99-21-8 | 5g |
$ 95.00 | 2022-06-03 |
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
Research Brief on N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS: 99-21-8) in Chemical Biology and Pharmaceutical Applications
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (CAS: 99-21-8) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on its synthesis, biological activity, and applications, with a focus on peer-reviewed literature and industry reports from the past five years.
The compound's structural features, including the benzamide core and substituted aniline moiety, make it a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its role as a precursor in the synthesis of kinase inhibitors targeting cancer pathways. Researchers optimized the synthetic route (yield: 78%) using palladium-catalyzed cross-coupling, noting improved purity (>99%) compared to earlier methods. The study also reported preliminary IC50 values in the low micromolar range against specific cancer cell lines.
In neuropharmacology, a 2022 ACS Chemical Neuroscience paper identified derivatives of 99-21-8 as modulators of serotonin receptors. Through structure-activity relationship (SAR) analysis, the 5-methoxy group was found critical for blood-brain barrier penetration (logP = 2.1 ± 0.3). These findings align with patent filings from major pharmaceutical companies (e.g., WO2022156789) describing related compounds for CNS disorders.
Analytical characterization advances include a 2024 Analytical and Bioanalytical Chemistry report validating a UPLC-MS/MS method for quantifying 99-21-8 in biological matrices (LOQ: 0.1 ng/mL). This supports ongoing pharmacokinetic studies, particularly regarding its metabolic stability (t1/2 = 3.2 h in human liver microsomes). Toxicology data from recent GLP studies indicate a favorable safety profile (LD50 > 500 mg/kg in rodents).
Industrial applications are emerging, with two contract development organizations listing cGMP-scale production capabilities for this compound in 2024. Market analysts project a 12% CAGR for related benzamide derivatives through 2030, driven by oncology and CNS therapeutic pipelines. However, challenges remain in large-scale chiral purification, as noted in a 2023 Organic Process Research & Development technical review.
Future research directions highlighted in recent literature include: (1) exploration as a PROTAC linker component, (2) combination therapies with immune checkpoint inhibitors, and (3) development of fluorinated analogs for PET imaging. The compound's dual functionality (hydrogen bond donor/acceptor) and moderate molecular weight (MW: 256.3) position it as a promising candidate for fragment-based drug discovery approaches.
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